molecular formula C13H20BNO3 B1452217 (3-(Diisopropylcarbamoyl)phenyl)boronic acid CAS No. 850567-40-7

(3-(Diisopropylcarbamoyl)phenyl)boronic acid

Cat. No. B1452217
M. Wt: 249.12 g/mol
InChI Key: WNUHFLVEXCGDIK-UHFFFAOYSA-N
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Description

“(3-(Diisopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-40-7 . It has a molecular weight of 249.12 and its IUPAC name is 3-[(diisopropylamino)carbonyl]phenylboronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “(3-(Diisopropylcarbamoyl)phenyl)boronic acid” is C13H20BNO3 . The InChI code for this compound is 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 441.2±47.0 °C at 760 mmHg . The compound has a molar refractivity of 69.6±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 1.56 .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBA) are utilized for their binding affinity to diols, which is beneficial in saccharide recognition. A study demonstrates the use of PBAs conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNT), exploiting the near-infrared fluorescence quenching upon saccharide binding. This research highlights the structural dependency of PBAs on optical properties and their potential in developing saccharide sensors with high selectivity towards specific sugars (Mu et al., 2012).

Antibody Purification

Aminophenyl boronic acids, capable of reversible covalent interactions with cis-diol molecules, serve as selective tools for glycoprotein binding, such as antibodies. Research utilizing amino phenyl boronic acid magnetic particles demonstrates their effectiveness in antibody purification, showcasing their ability to bind and elute human IgG with high specificity and purity, which is crucial for biotechnological and pharmaceutical applications (Dhadge et al., 2014).

Bacteria Detection

The reversible binding capability of boronic acids with diols has been employed in developing sensors for bacteria detection. A study using 3-aminophenylboronic acid (3-APBA) immobilized on a gold electrode demonstrated the potential of such sensors in detecting bacteria through their cell walls' diol groups. This approach offers a promising pathway for rapid, cost-effective analysis of water quality and hygiene monitoring (Wannapob et al., 2010).

Organic Synthesis and Catalysis

In the realm of organic synthesis, boronic acids facilitate the formation of complex molecules through catalytic processes. Decarboxylative borylation, for instance, is a nickel-catalyzed reaction that replaces carboxylic acids with boronate esters, a method highly beneficial for synthesizing boronic acids from readily available materials. This technique is pivotal for producing compounds with potential pharmaceutical applications, illustrating the critical role of boronic acids in medicinal chemistry (Li et al., 2017).

Fluorescence Sensing and Imaging

Boronic acid derivatives are used to develop fluorescence probes for detecting ions and molecules. For example, a boronic acid derivative functionalized with a specific moiety showed sequential "on-off-on"-type relay fluorescence for detecting Fe3+ and F- ions. This property is particularly useful in environmental monitoring and biological imaging, indicating the adaptability of boronic acids in creating sensitive and selective sensors (Selvaraj et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement associated with it is H319 , which indicates that it causes serious eye irritation. The precautionary statements include P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

[3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHFLVEXCGDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657208
Record name {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Diisopropylcarbamoyl)phenyl)boronic acid

CAS RN

850567-40-7
Record name B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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